molecular formula C24H17ClN2O4 B2950090 (2Z)-N-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-2H-chromene-3-carboxamide CAS No. 1327196-75-7

(2Z)-N-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-2H-chromene-3-carboxamide

Cat. No.: B2950090
CAS No.: 1327196-75-7
M. Wt: 432.86
InChI Key: GSXNUOAYTDSOOR-PNHLSOANSA-N
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Description

The compound “(2Z)-N-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-2H-chromene-3-carboxamide” is a chromene-derived carboxamide featuring a benzodioxin-imino moiety and a 4-chlorophenyl substituent. Chromene derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 4-chlorophenyl group may improve lipophilicity and binding affinity to hydrophobic enzyme pockets .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4/c25-16-5-7-17(8-6-16)26-23(28)19-13-15-3-1-2-4-20(15)31-24(19)27-18-9-10-21-22(14-18)30-12-11-29-21/h1-10,13-14H,11-12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXNUOAYTDSOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy) slightly lower the C≡N IR absorption compared to methyl groups, suggesting altered electron density distribution .
  • Higher yields (>90%) are achieved with sterically unhindered aryl diazonium salts .

Chromene Derivatives with Chlorophenyl Motifs

Chlorophenyl-containing chromene derivatives, such as those in , highlight the role of halogenation in bioactivity:

Compound Name Structure Modification Biological Relevance Reference
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide Dual chlorophenyl groups, tetrahydrochromene Anticancer (inferred from structural analogs)
Target Compound Single 4-chlorophenyl, benzodioxin-imino Not explicitly reported N/A

Key Observations :

  • Dual chlorophenyl groups in compound 3 () may enhance cytotoxicity via increased halogen bonding with target proteins .
  • The benzodioxin-imino group in the target compound could improve metabolic stability compared to simpler chromenes .

Benzodioxin-Containing Compounds

The benzodioxin moiety is a critical pharmacophore in medicinal chemistry. For example:

Compound Name Structure Feature Functional Role Reference
SID7969543 2,3-Dihydro-1,4-benzodioxin-7-ylamino G protein-coupled receptor ligand
Target Compound 2,3-Dihydro-1,4-benzodioxin-6-ylimino Putative kinase inhibitor N/A

Key Observations :

  • The position of substitution on the benzodioxin ring (6- vs. 7-yl) influences target selectivity. SID7969543 (7-yl) is optimized for receptor binding, while the target compound’s 6-ylimino group may favor enzyme inhibition .

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